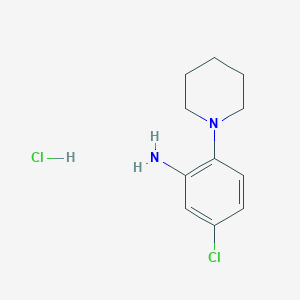

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride

Description

Propriétés

IUPAC Name |

5-chloro-2-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDBSBKFAAMSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656382 | |

| Record name | 5-Chloro-2-(piperidin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856846-59-8 | |

| Record name | 5-Chloro-2-(piperidin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 247.16 g/mol. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, and a chloro group that enhances its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Properties

Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Effects : Compounds with similar structures have shown efficacy against various microbial strains.

- Anti-inflammatory and Analgesic Activities : The compound may modulate biochemical pathways related to inflammation and pain relief.

- Potential as Drug Leads : Its unique structure positions it as a promising candidate in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

The mechanism of action for this compound involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved. For instance, studies have indicated that the compound may influence pathways relevant to apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloro-2-pyrrolidin-1-ylaniline hydrochloride | Contains a pyrrolidine ring; potential for different biological activity. | |

| 5-Chloro-2-(piperidin-1-ylcarbonyl)aniline | Incorporates a carbonyl group; may exhibit distinct pharmacological properties. | |

| 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | Features an isopropoxy group; offers variations in solubility and reactivity. |

These comparisons highlight the structural diversity within piperidine derivatives while underscoring the unique properties that this compound brings to medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with biological targets:

- Inhibition Studies : Research has shown that certain derivatives can inhibit key enzymes involved in disease processes, such as cholinesterases, which are relevant in Alzheimer's disease treatment. For example, related compounds demonstrated IC50 values ranging from to against acetylcholinesterase (AChE), indicating potent inhibitory effects .

- Toxicity Assessments : In vivo studies conducted on animal models have reported no acute toxicity at high doses (up to ), suggesting a favorable safety profile for further development .

- Bioavailability Studies : Pharmacokinetic evaluations revealed that related compounds exhibited sufficient oral bioavailability (around ), which is crucial for therapeutic applications .

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its piperidine moiety is notable for its ability to engage with numerous biological targets, making it an essential component in drug design and development processes.

Therapeutic Potential

Research indicates that this compound exhibits a range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These properties position it as a potential lead compound in drug discovery efforts aimed at treating various diseases. The compound's unique structure allows it to modulate biochemical pathways relevant to disease states, enhancing its attractiveness for therapeutic applications.

Biochemical Research

Interaction Studies

Studies focusing on the binding affinity of this compound with specific enzymes and receptors have provided insights into its mechanism of action. For instance, investigations have shown its role in influencing pathways associated with various health conditions, contributing to its evaluation as a candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure high purity suitable for research and industrial applications. These methods are critical for producing compounds that meet the rigorous standards required in pharmaceutical research.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values range from 145.4 Ų ([M+H]⁺) to 159.1 Ų ([M+Na]⁺), indicating moderate molecular compactness .

- Availability : Discontinued by suppliers like CymitQuimica, limiting its accessibility for current research .

Comparison with Structurally Similar Compounds

Positional Isomers: Chloro Substituent Variation

3-Chloro-2-(piperidin-1-yl)aniline

4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride

- Structure : Trifluoroacetyl group replaces the piperidine ring.

- Properties :

- Higher molecular weight (260.04 g/mol vs. 210.09 g/mol for the target compound).

- Electron-withdrawing trifluoroacetyl group reduces basicity compared to the piperidine amine.

- Application : Intermediate in synthesizing efavirenz (antiretroviral drug) .

| Property | 5-Chloro-2-(piperidin-1-yl)aniline HCl | 3-Chloro-2-(piperidin-1-yl)aniline | 4-Chloro-2-(trifluoroacetyl)aniline HCl |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂·HCl | C₁₁H₁₅ClN₂ | C₈H₆Cl₂F₃NO |

| Molecular Weight | 210.09 (free base) | 210.09 | 260.04 |

| Key Functional Group | Piperidine | Piperidine | Trifluoroacetyl |

| Application | Research chemical | Research chemical | Pharmaceutical intermediate |

Heterocyclic Substituent Variations

5-Chloro-2-(1H-pyrazol-5-yl)aniline

5-Chloro-2-(4-chlorophenyl)sulfanyl-N-(3-piperidin-1-ylpropyl)aniline Hydrochloride

- Structure: Incorporates a sulfanyl group and a piperidinopropyl chain.

- Properties :

| Property | 5-Chloro-2-(piperidin-1-yl)aniline HCl | 5-Chloro-2-(1H-pyrazol-5-yl)aniline | 5-Chloro-2-(4-chlorophenyl)sulfanyl Derivative |

|---|---|---|---|

| Molecular Weight | 210.09 | 223.68 | 431.85 |

| Key Substituent | Piperidine | Pyrazole | Sulfanyl + Piperidinopropyl |

| LogP | ~2.5 (estimated) | ~2.8 (estimated) | 7.24 |

| Application | Research chemical | Unspecified | Potential CNS drug candidate |

Thioether and Alkoxy Analogs

5-Chloro-2-(phenylthio)aniline (CAS 4235-20-5)

4-Nitro-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline

- Structure: Nitro and piperidinyl-ethoxy/propylamino groups.

- Synthesis : Involves multi-step alkylation and condensation reactions .

- Utility : Investigated for amyloidogenic pathway modulation .

Key Takeaways

- Chloro Position : Influences electronic properties and steric interactions; the 5-chloro configuration in the target compound may optimize binding in receptor models compared to 3- or 4-chloro isomers .

- Heterocyclic Substituents : Piperidine enhances basicity, while pyrazole or sulfanyl groups alter solubility and reactivity .

- Industrial Relevance : Discontinuation of the target compound highlights the need for accessible analogs like 4-Chloro-2-(trifluoroacetyl)aniline HCl in pharmaceutical synthesis .

Méthodes De Préparation

Nucleophilic Substitution of 2-Chloropyridine Derivatives

Core Strategy:

The foundational approach involves reacting a chlorinated pyridine precursor, such as 2-chloropyridine or its derivatives, with piperidine under basic conditions to facilitate nucleophilic substitution at the 2-position.

- Reagents: Piperidine, potassium carbonate or sodium hydride as base

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

- Temperature: Reflux conditions (~80°C)

- Duration: 12–24 hours

Process Overview:

The piperidine acts as a nucleophile attacking the electrophilic carbon bearing the chlorine atom, displacing chloride to form the desired 2-(piperidin-1-yl)pyridine intermediate. This intermediate can then be further functionalized or directly converted into the hydrochloride salt.

Aromatic Substitution and Functionalization

Chlorine Substitution at the 5-Position:

The chlorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles or functional groups to modify biological activity or physicochemical properties. This is achieved via nucleophilic aromatic substitution (NAS), often under elevated temperatures and polar aprotic solvents.

- Substituting chlorine with amines or thiols using sodium hydride (NaH) in DMF at ~130°C, leading to derivatives with varied pharmacological profiles.

Cyclization and Derivatization

Piperidine Ring Functionalization:

The piperidine moiety can be further functionalized through reactions such as Buchwald–Hartwig amination, enabling the attachment of additional heterocyclic groups or substituents, which are crucial for optimizing biological activity.

- Reagents: Palladium catalysts, bases like diisopropylethylamine (DIEA)

- Solvent: DMF

- Temperature: ~60°C

- Yield: 45–60% depending on the specific derivative

Salt Formation: Hydrochloride Salt Preparation

Conversion to Hydrochloride:

The free base, 5-Chloro-2-(piperidin-1-yl)aniline , is converted into its hydrochloride salt through acid-base reactions, typically by treatment with hydrochloric acid in aqueous media.

- Dissolving the free base in a suitable solvent (e.g., ethanol or acetone)

- Adding an excess of aqueous HCl (37%)

- Stirring at room temperature for 15–30 minutes

- Isolating the precipitated hydrochloride salt by filtration and drying

This process ensures the compound's stability, solubility, and suitability for pharmaceutical applications.

Crystalline Form and Purification

Crystallization Techniques:

Advanced purification involves crystallization from solvent mixtures such as acetone-water, optimizing polymorph control and purity levels. Patents describe specific conditions, such as:

| Parameter | Range | Typical Condition |

|---|---|---|

| Solvent ratio | 1:1 to 5:1 (acetone:water) | 3:1 (v/v) |

| Temperature | 20°C to 70°C | 55°C |

| Impurity level | <1% | Achieved via recrystallization |

Note: These methods improve yield, purity, and polymorphic stability, critical for pharmaceutical development.

Summary of Key Preparation Data

| Method | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Piperidine, K₂CO₃ | DMF | Reflux (~80°C), 12–24h | >90% | Primary route for base synthesis |

| Aromatic NAS | Nucleophile, NaH | DMF | 130°C, 2–4h | Variable | For derivatives with substituents |

| Cyclization / Coupling | Pd catalyst, DIEA | DMF | 60°C, 4–6h | 45–60% | For functionalized derivatives |

| Salt formation | HCl | Aqueous | RT, 15–30 min | Quantitative | For hydrochloride salt |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) on the aromatic ring with piperidine under basic conditions (e.g., K₂CO₃ in DMF). Key variables include:

- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may lead to side reactions like over-alkylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can improve interfacial reactions in biphasic systems.

Optimization Strategy : Use a fractional factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify critical parameters . Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient).

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and piperidine integration (e.g., δ ~2.5–3.5 ppm for piperidinyl protons).

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) using a C18 column with acetonitrile/water + 0.1% TFA.

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values.

- XRD : Confirm crystalline structure if polymorphs are suspected.

Cross-Validation : Compare spectral data with structurally related compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify functional group signatures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse immediately with water (>15 mins); for eye exposure, use an eyewash station .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture to prevent degradation.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for substitutions or cyclizations.

- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and solubility.

- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, yield) to predict optimal conditions for novel derivatives.

Integration with Experimentation : Validate computational predictions with small-scale reactions (e.g., 0.1 mmol) before scaling up .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare experimental variables (e.g., cell lines, assay protocols, purity of compound).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assay in triplicate).

- Structural Confirmation : Verify if batch-to-batch variations (e.g., hydrate vs. anhydrous forms) affect activity.

Case Study : For inconsistencies in kinase inhibition, perform X-ray crystallography to confirm binding modes or use isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC.

- Oxidative Stress : Expose to H₂O₂ (3% v/v) to identify oxidation-prone sites.

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at storage temperatures.

Table 1 : Example Stability Data (Hypothetical)

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2, 40°C | Dechlorinated analog | 7 |

| pH 7.4, 25°C | None detected | >90 |

| 0.1M H₂O₂, 25°C | N-Oxide derivative | 3 |

Validation : Use LC-MS/MS to characterize degradation products and propose degradation pathways .

Q. How can factorial design improve the scalability of reactions involving this compound?

Methodological Answer:

- Variable Screening : Test factors like reactant stoichiometry, agitation rate, and cooling rate using a 2⁴ factorial design.

- Interaction Effects : Analyze ANOVA results to identify synergistic variables (e.g., excess piperidine improves yield only at higher temperatures).

- Scale-Up Criteria : Maintain geometric similarity (e.g., constant power/volume ratio) when transitioning from lab to pilot scale.

Case Example : A study on similar piperidine derivatives reduced optimization experiments by 60% using a Taguchi orthogonal array .

Q. What are the challenges in correlating computational predictions with experimental results for this compound?

Methodological Answer:

- Limitations of Force Fields : Classical MD may fail to model piperidine ring puckering accurately; switch to ab initio MD for conformational analysis.

- Solvent Dynamics : Implicit solvent models (e.g., PCM) may underestimate entropy effects; use explicit solvent simulations.

- Validation Metrics : Calculate root-mean-square deviations (RMSD) between predicted and experimental crystal structures or NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.